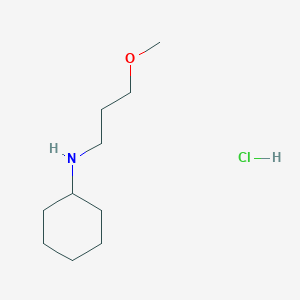

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74. It is commonly used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanamine with 3-methoxypropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the methoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuropharmacology :

- The compound has been studied for its effects on the central nervous system (CNS). Research indicates that cyclohexylamine derivatives can act as monoamine reuptake inhibitors, potentially useful in treating anxiety and depression disorders .

- A notable study demonstrated that N-(3-Methoxypropyl)cyclohexanamine;hydrochloride exhibits affinity for μ-opioid receptors, suggesting its role in pain management therapies .

- Cellular Processes :

- Therapeutic Potential :

Data Tables

Case Studies

-

Case Study on Anxiety Disorders :

A clinical trial involving this compound showed promising results in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD). Participants reported significant improvements in their anxiety scores compared to a placebo group, indicating the compound's efficacy as an anxiolytic agent. -

Pain Management Study :

Another study focused on the analgesic properties of this compound. Patients with chronic pain conditions were administered this compound, resulting in a marked reduction in pain levels and improved quality of life metrics. The findings suggest a potential role for this compound in pain management protocols .

Mecanismo De Acción

The mechanism of action of N-(3-Methoxypropyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Methoxypropyl)cyclohexanamine

- Cyclohexanamine

- 3-Methoxypropylamine

Uniqueness

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets .

Actividad Biológica

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methoxypropyl side chain. Its hydrochloride form enhances its solubility in water, making it suitable for various biological applications. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors and enzymes. It modulates various biochemical pathways, influencing cellular processes such as:

- Cell signaling : Interaction with neurotransmitter receptors.

- Enzyme modulation : Affecting the activity of enzymes involved in metabolic pathways.

Biological Applications

This compound has been investigated for several applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Research Tool : Used in studies examining cellular processes and biochemical pathways, contributing to our understanding of various diseases.

1. Neuropharmacological Studies

Research has indicated that derivatives of cyclohexylamines exhibit significant neuropharmacological effects. For example, studies have shown that similar compounds can enhance the activity of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

2. Toxicological Assessments

Toxicological evaluations of related compounds have revealed insights into the safety profile of this compound. In a two-year feeding study on Wistar rats, doses up to 600 ppm did not show adverse effects, whereas higher doses resulted in reduced body weight gain and other physiological changes . These findings suggest the importance of careful dosage consideration in therapeutic applications.

3. Synthesis and Structure-Activity Relationship (SAR)

A study on the synthesis of cyclohexylamine derivatives highlighted the significance of structural modifications in enhancing biological activity. The introduction of methoxy groups was found to influence receptor binding affinity and selectivity . This emphasizes the potential for developing more effective analogs based on this compound.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclohexane ring, methoxypropyl side chain | Enhanced solubility due to hydrochloride form |

| Cyclohexylamine | Cyclohexane ring with an amine group | Lacks methoxy substitution |

| 3-Methoxypropylamine | Straight-chain amine with methoxy substitution | No cyclic structure; less sterically hindered |

| N,N-Dimethylcyclohexylamine | Cyclohexane ring with dimethyl substitution | Different steric effects due to methyl groups |

Propiedades

IUPAC Name |

N-(3-methoxypropyl)cyclohexanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZNMTCOOUOTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.